molecular formula C6H6ClN3O2 B8298787 2,6-Diamino-4-chloronitrobenzene

2,6-Diamino-4-chloronitrobenzene

Cat. No. B8298787
M. Wt: 187.58 g/mol
InChI Key: RHEAYPVZNXCJBT-UHFFFAOYSA-N
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Patent
US04992586

Procedure details

68 mg of palladium at a concentration of 10% on charcoal are added to 0.016 mole (3 g) of 4-chloro-2,6-diaminonitro-benzene in 6 ml of triethylamine, and 1.32 ml of formic acid are then added dropwise. A high exothermicity is noted. The reaction medium is heated to 90° C. for 1 hour 30. After dilution of the reaction mixture with ethanol, the catalyst is removed by hot filtration. The filtrate, evaporated to dryness under reduced pressure, enables a dry extract to be obtained. After dilution of the dry extract with water, the expected product precipitates. After filtration and washing with water, followed by drying under vacuum in the presence of phosphorus pentoxide, it is recrystallized from toluene. It melts at 142° C. (literature 141° C., 145° C.).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.32 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
68 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[C:6]([NH2:8])[C:5]([N+:9]([O-:11])=[O:10])=[C:4]([NH2:12])[CH:3]=1.C(O)=O>C(N(CC)CC)C.[Pd]>[NH2:8][C:6]1[CH:7]=[CH:2][CH:3]=[C:4]([NH2:12])[C:5]=1[N+:9]([O-:11])=[O:10]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=CC(=C(C(=C1)N)[N+](=O)[O-])N
Name
Quantity
1.32 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
68 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are then added dropwise
CUSTOM
Type
CUSTOM
Details
After dilution of the reaction mixture with ethanol, the catalyst is removed by hot filtration
CUSTOM
Type
CUSTOM
Details
The filtrate, evaporated to dryness under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extract
CUSTOM
Type
CUSTOM
Details
to be obtained
EXTRACTION
Type
EXTRACTION
Details
After dilution of the dry extract with water
CUSTOM
Type
CUSTOM
Details
the expected product precipitates
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying under vacuum in the presence of phosphorus pentoxide, it
CUSTOM
Type
CUSTOM
Details
is recrystallized from toluene
CUSTOM
Type
CUSTOM
Details
It melts at 142° C. (literature 141° C., 145° C.)

Outcomes

Product
Name
Type
Smiles
NC1=C(C(=CC=C1)N)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.